molecular formula C25H22N4OS B2461967 N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide CAS No. 896707-33-8

N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide

Cat. No.: B2461967
CAS No.: 896707-33-8
M. Wt: 426.54
InChI Key: BFKKALMDYPJGJF-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a polycyclic acetamide derivative characterized by a sulfur-linked triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaenyl core. Its structure combines a benzyl-ethyl-substituted acetamide moiety with a nitrogen- and sulfur-containing polycyclic system.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKKALMDYPJGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves multi-step reactions. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . This method is known for its efficiency and moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cross-coupling can lead to the formation of benzimidazo[1,2-c]quinazoline derivatives .

Scientific Research Applications

N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with bacterial and fungal cell membranes. The compound disrupts the cell membrane integrity, leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analog 1: N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

  • Molecular Formula : C₁₆H₁₉N₃O₂S₂
  • Molecular Weight : 349.5 g/mol
  • Key Features :
    • Contains a diazatricyclo[6.4.0.0²,⁶]dodecatrienyl system with a prop-2-enyl substituent.
    • Sulfur atom bridges the acetamide and polycyclic core.
    • Solubility : 37.5 µg/mL at pH 7.4 .
  • The prop-2-enyl group introduces electrophilic reactivity, unlike the benzyl-ethyl substituents in the target compound.

Structural Analog 2: N-benzhydryl-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide

  • Molecular Formula: Not explicitly provided, but likely C₂₄H₂₂N₂OS₂ (based on CAS 796081-19-1).
  • Key Features :
    • Benzhydryl (diphenylmethyl) group replaces the benzyl-ethyl substituents.
    • Diazatricyclo[6.4.0.0²,⁶]dodecatetraenyl core with sulfur linkage.
  • The tetracyclic system in the target compound may confer greater conformational rigidity, influencing binding specificity.

Structural Analog 3: Colchicine Derivatives (e.g., (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide)

  • Key Features: Acetamide linked to a methoxy-substituted benzoheptalenyl system. Known for microtubule disruption and anti-inflammatory applications .
  • Comparison :
    • The target compound’s polycyclic system lacks the methoxy groups and fused benzene rings seen in colchicine analogs, suggesting divergent mechanisms of action.

Implications of Structural Differences

  • Nitrogen Content : The target compound’s triazatetracyclo core provides additional hydrogen-bonding sites compared to diazatricyclo analogs, which could enhance interactions with polar biological targets (e.g., enzymes or receptors) .
  • The absence of methoxy groups (as in colchicine derivatives) suggests a different pharmacological profile, possibly unrelated to microtubule dynamics .
  • Solubility : The diazatricyclo analog’s moderate solubility (37.5 µg/mL) highlights challenges in aqueous compatibility for this class, underscoring the need for formulation optimization .

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